反式-O-葡萄糖基hamaudol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sec-o-Glucosylhamaudol (SGH) is a novel synthetic opioid with potential therapeutic and pharmacological applications. It is a congener of morphine and is considered to be a synthetic opioid analgesic and mu-opioid receptor agonist. SGH is a semi-synthetic opioid that has been developed by scientists in an effort to create a safer and more effective opioid analgesic. It has been studied extensively in laboratory and in vivo studies to examine its pharmacological properties, mechanism of action, and biological activity.

科学研究应用

Antioxidant Activity

Sec-o-Glucosylhamaudol has been found to exhibit antioxidant activities. It was isolated from the roots of Ostericum koreanum along with other compounds, and these were assessed for antioxidant activities in the DPPH radical and superoxide anion radical scavenging assay systems .

Inhibition of Osteoclastogenesis

Sec-o-Glucosylhamaudol has been shown to inhibit RANKL-induced osteoclastogenesis by repressing 5-LO and AKT/GSK3β signaling . This suggests a potential therapeutic effect for sec-o-Glucosylhamaudol on osteoclast-related bone lysis disease .

Pharmaceutical Research

In the realm of pharmaceutical research, sec-o-Glucosylhamaudol serves as a crucial building block in the synthesis of novel drug candidates. Its unique chemical structure and properties allow for the development of targeted therapies, addressing a spectrum of health conditions and improving patient outcomes .

Promotion of Osteoblast Differentiation

Sec-o-Glucosylhamaudol has been found to promote osteoblast differentiation and mineralization, and induce the expression of Bsp, Ocn, and Opn .

Pain Relief

Sec-o-Glucosylhamaudol has been shown to lower the protein levels of the μ-opioid receptor, suggesting its potential use in pain relief research .

Anti-inflammatory Effects

Sec-o-Glucosylhamaudol has been found to exhibit anti-inflammatory effects by regulating p38 mitogen-activated protein kinase in lipopolysaccharide-stimulated RAW264.7 cells .

作用机制

Sec-O-Glucosylhamaudol (SOG) is an active flavonoid compound derived from the root of Saposhnikovia divaricata . It exhibits analgesic, anti-inflammatory, and high 5-lipoxygenase (5-LO) inhibitory effects .

Target of Action

The primary targets of SOG are the μ-opioid receptor , 5-lipoxygenase (5-LO) , and AKT/GSK3β signaling . These targets play crucial roles in pain sensation, inflammation, and osteoclastogenesis .

Mode of Action

SOG interacts with its targets in several ways. It decreases the protein levels of the μ-opioid receptor, which is associated with its analgesic effect . It also inhibits 5-LO and AKT/GSK3β signaling, thereby repressing RANKL-induced osteoclastogenesis .

Biochemical Pathways

SOG affects multiple biochemical pathways. It inhibits the independent 5-LO pathway and AKT-mediated GSK3β inactivation, both of which are involved in osteoclastogenesis . Additionally, it promotes osteoblast differentiation and mineralization through the BMP2 and Wnt3a signaling pathways .

Pharmacokinetics

A comparative pharmacokinetic study in rat plasma after oral administration has been conducted for a formula containing sog .

Result of Action

SOG has several molecular and cellular effects. It markedly attenuates RANKL-induced osteoclast formation, F-actin ring formation, and mineral resorption . It also promotes osteoblast differentiation and mineralization, and induces the expression of Bsp, Ocn, and Opn .

Action Environment

The action of SOG can be influenced by environmental factors. For instance, it has been shown to significantly improve bone destruction in a lipopolysaccharide-induced mouse model of bone loss . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific pathological environment.

属性

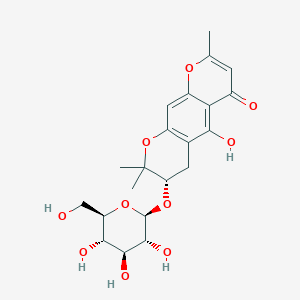

IUPAC Name |

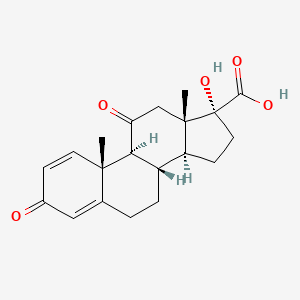

(3S)-5-hydroxy-2,2,8-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUPQEXKTXSMKX-JJDILSOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC4C(C(C(C(O4)CO)O)O)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80681-44-3 |

Source

|

| Record name | sec-O-Glucosylhamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: How does SOG exert its anti-inflammatory effects?

A: SOG has been shown to mitigate inflammatory processes through multiple pathways. It inhibits the p38/c-Jun N-terminal kinase (JNK) signaling pathways, leading to a reduction in pro-inflammatory cytokines. [] Additionally, SOG suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-inflammatory activity. [, ]

Q2: What is the role of SOG in osteoclastogenesis?

A: SOG effectively inhibits RANKL-induced osteoclastogenesis. It achieves this by repressing 5-lipoxygenase (5-LO) activity and suppressing the AKT/GSK3β signaling pathway, ultimately reducing the expression of key transcription factors like NFATc1 and c-Fos involved in osteoclast formation. []

Q3: Does SOG interact with opioid receptors?

A: Studies suggest that SOG's analgesic effects might involve the mu-opioid receptor (MOR). Intrathecal administration of SOG exhibited antinociceptive effects in a postoperative pain model, and these effects were reversed by the opioid antagonist naloxone. [, ] Furthermore, SOG administration was found to decrease MOR protein levels in the spinal cord. []

Q4: What is the molecular formula and weight of SOG?

A: SOG has a molecular formula of C20H22O9 and a molecular weight of 406.38 g/mol. []

Q5: Is there any spectroscopic data available for SOG?

A: Yes, the structure of SOG has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). [, , ]

Q6: What is known about the stability of SOG?

A: While specific stability data is limited in the provided research, one study investigated the effects of different drying methods on the content of SOG and other active ingredients in Saposhnikovia divaricata. This highlights the importance of considering processing and storage conditions for preserving SOG content in plant material. []

Q7: What is the pharmacokinetic profile of SOG?

A: A comparative pharmacokinetic study using a UPLC-MS/MS method revealed differences in the pharmacokinetic behavior of SOG and other chromones from Saposhnikovia divaricata extract in normal and febrile rats. [] This highlights the potential influence of physiological conditions on the absorption, distribution, metabolism, and excretion (ADME) of SOG.

Q8: What in vitro models have been used to study the biological activity of SOG?

A: SOG's anti-inflammatory effects have been investigated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. [] Additionally, its impact on osteoclastogenesis has been studied using RANKL-induced mouse bone marrow macrophages. []

Q9: What in vivo models have been used to study the efficacy of SOG?

A: SOG has shown efficacy in a lipopolysaccharide-induced mouse model of bone loss, demonstrating its potential for treating osteoclast-related bone lysis diseases. [] Furthermore, intrathecal administration of SOG exhibited antinociceptive effects in a rat model of postoperative pain. [] Its analgesic effects were also investigated using the formalin test in rats. []

Q10: What analytical techniques are commonly used for the detection and quantification of SOG?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) [, , , , , ] and mass spectrometry (MS) [, , , , ], are widely employed for the analysis of SOG. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has also been utilized for sensitive and specific quantification of SOG in biological matrices. []

Q11: How is the quality of Saposhnikovia divaricata assessed in relation to its SOG content?

A: Several studies have explored the use of HPLC fingerprinting combined with chemometric analysis for quality control of Saposhnikovia divaricata, with SOG identified as a key marker compound. [, ] This approach enables comprehensive evaluation of the chemical profile and ensures consistency and quality of this herbal medicine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-2-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-α-D-manno](/img/no-structure.png)